molecular formula C15H12N4 B183220 5,6-Diphenyl-1,2,4-triazin-3-amine CAS No. 4511-99-3

5,6-Diphenyl-1,2,4-triazin-3-amine

Cat. No. B183220
CAS RN: 4511-99-3
M. Wt: 248.28 g/mol
InChI Key: NZRHOWNFGASHMN-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C15H12N4 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is 5,6-diphenyl-1,2,4-triazin-3-amine . The compound is also known by other names such as 3-Amino-5,6-diphenyl-1,2,4-triazine and 5,6-Diphenyl-1,2,4-triazin-3-ylamine .


Molecular Structure Analysis

The InChI code for 5,6-Diphenyl-1,2,4-triazin-3-amine is 1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Synthesis and Chemical Behavior : This compound's synthesis and chemical behavior towards electrophilic and nucleophilic reagents are well-documented. It has unique features and shows significant medicinal, pharmacological, and biological significance (Abdel-Rahman et al., 2015).

  • Cyclization Reactions : It undergoes cyclization reactions, forming compounds with potential uses in various chemical processes (Gray & Stevens, 1976).

  • Anti-inflammatory Properties : Derivatives of this compound have shown significant anti-inflammatory activity, indicating potential for development into therapeutic agents (Saxena et al., 1994).

  • Use in Catalysis : It has been used in the synthesis of chiral ligands for copper-catalyzed reactions, indicating its utility in asymmetric synthesis (Wolińska, 2016).

  • Reactions with Phosphines and Phosphonates : It reacts with triphenylphosphine and other phosphorus-containing compounds, forming structures with potential applications in material science or catalysis (El-khoshnieh, 1998).

  • Mechanistic Studies in Organic Chemistry : Its amination reactions have been studied, providing insights into chemical mechanisms and reaction pathways (Simig et al., 2010).

  • Derivatives as Blood Platelet Aggregation Inhibitors : Certain derivatives of this compound have been synthesized and evaluated as inhibitors of blood platelet aggregation, suggesting potential pharmaceutical applications (Konno et al., 1992).

  • Corrosion Inhibition : Triazine derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion of metals, which could have implications in industrial applications (Singh et al., 2018).

  • Cytotoxic Activity : Its derivatives have been synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating potential for anticancer drug development (Akbarzadeh et al., 2015).

  • Coordination Studies with Metals : It has been used to study coordination with copper cations, providing insights into metal-ligand interactions (Machura et al., 2008).

properties

IUPAC Name

5,6-diphenyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHOWNFGASHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196390
Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diphenyl-1,2,4-triazin-3-amine

CAS RN

4511-99-3
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4511-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4511-99-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5,6-Diphenyl-1,2,4-triazin-3-amine (86.0 mg, 42%) was prepared from 6-bromo-5-phenyl-1,2,4-triazin-3-amine (0.21 g, 0.8 mmol) and phenyl boronic acid (0.11 g, 0.92 mmol) according to the general procedure of Example 1.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Akbarzadeh, S Noushini, S Taban, M Mahdavi… - Molecular Diversity, 2015 - Springer
A novel series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1- $$c$$ c ][1,2,4]triazin-6-amine derivatives were synthesized via three-component reaction of 5,6-diphenyl-1,2,4-triazin-3-amine…
Number of citations: 21 link.springer.com
Z Karczmarzyk, E Wolińska… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C28H27N5O, was synthesized using palladium cross-coupling amination of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]…
Number of citations: 10 scripts.iucr.org
R Pal, B Kumar, GS PM, PA Chawla - Bioorganic Chemistry, 2023 - Elsevier
The novel series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (R: 1–12) were designed, synthesized and evaluated for in-vitro and in-vivo antidepressant-like activity. In …
Number of citations: 5 www.sciencedirect.com
R Pal, MJ Akhtar, K Raj, S Singh, P Sharma… - Journal of Molecular …, 2022 - Elsevier
The new series of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-(4-substituted piperazin-1-yl) acetamide (RP1–5) and 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-1-(4- substituted piperazin-1-yl)-…
Number of citations: 13 www.sciencedirect.com
AN Al-Romaizan - Journal of Chemistry, 2019 - hindawi.com
In search for highly bioactive barbituric and thiobarbituric acid derivatives, some new barbituric and thiobarbituric acids bearing 1,2,4-triazine moiety and their related systems (5–13) …
Number of citations: 4 www.hindawi.com
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
5,6-Dimethyl-1,2,4-triazin-3-amine reacts with methyl iodide to give 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-l,2,4-triazin-3(2H)- imine hydriodide . The products …
Number of citations: 10 www.publish.csiro.au
IF Nassar - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
New 1,2,4‐triazine and their derived thioglycoside derivatives were synthesized from 5,6‐diphenyl‐1,2,4‐triazine‐3‐thiol. Furthermore, the corresponding acyclic thioglycoside analogs …
Number of citations: 33 onlinelibrary.wiley.com
E Wolińska - Heterocyclic Communications, 2016 - degruyter.com
Synthesis and catalytic activity of chiral ligands 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines 2 and their analogs 3 possessing an N-…
Number of citations: 6 www.degruyter.com
RS Tamboli, R Giridhar, HP Gandhi… - Journal of Enzyme …, 2016 - Taylor & Francis
The aim of this research work was to investigate a series of novel 5,6-diaryl-1,2,4-triazines (3a–3q) containing 3-morpholinoethylamine side chain, and to address their antiplatelet …
Number of citations: 12 www.tandfonline.com
BP Mallikarjuna, GV Suresh Kumar, BS Sastry… - Journal of Zhejiang …, 2007 - Springer
In the present research, a series of 5,6-bis aryl 1,2,4-triazines 5a∼5f were synthesized by condensation of various benzils 4a∼4f with aminoguanidine bicarbonate and were screened …
Number of citations: 31 link.springer.com

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